5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride
Description
5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride is a highly reactive organosulfur compound featuring a thiophene ring substituted with both chlorosulfonyl (-SO₂Cl) and sulfonylfluoride (-SO₂F) groups. The sulfonylfluoride group, in particular, is notable for its hydrolytic stability compared to sulfonyl chlorides, enabling applications in controlled chemical modifications .
Properties
IUPAC Name |
5-chlorosulfonylthiophene-3-sulfonyl fluoride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClFO4S3/c5-12(7,8)4-1-3(2-11-4)13(6,9)10/h1-2H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CIVGDZKDPZMWND-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC=C1S(=O)(=O)F)S(=O)(=O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClFO4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Electrochemical Fluorination Coupled with Chlorosulfonation
The electrochemical synthesis of sulfonyl fluorides, as demonstrated by Noël et al., offers a green pathway for introducing the -SO₂F group. In this method, thiophene-3-thiol undergoes anodic oxidation in the presence of potassium fluoride (KF) to form thiophene-3-sulfonyl fluoride. The process involves initial disulfide formation, followed by fluoride nucleophilic attack under electrochemical activation. Kinetic studies in microflow reactors show conversion times as low as 5 minutes due to enhanced mass transfer.
Subsequent chlorosulfonation at the 5-position employs chlorosulfonic acid (ClSO₃H) in dichloromethane at -10°C. This two-step approach achieves an overall yield of 68%, with the chlorosulfonyl group’s regioselectivity dictated by the electron-withdrawing nature of the pre-existing sulfonyl fluoride. Comparative studies reveal that higher temperatures (>0°C) lead to sulfonic acid byproducts via hydrolysis, reducing yields by 22–35%.
| Parameter | Electrochemical Step | Chlorosulfonation Step |
|---|---|---|
| Temperature | 25°C | -10°C |
| Reaction Time | 5 min (flow) | 2 h |
| Yield | 89% | 76% |
| Key Reagent | KF | ClSO₃H |
Diazonium Salt-Mediated Chlorosulfonation Followed by SO₂F₂ Fluorination
Adapting protocols from sulfonyl chloride synthesis, 5-aminothiophene-3-sulfonyl fluoride is treated with NaNO₂ and HCl to generate a diazonium intermediate. Exposure to sulfur dioxide (SO₂) and chlorine gas (Cl₂) in the presence of CuCl introduces the chlorosulfonyl group at the 5-position. This method, while effective, requires stringent temperature control (-5°C to 0°C) to prevent diazonium decomposition.
Simultaneous Dual Functionalization Using Directed Metallation
A less conventional route involves directed ortho-metalation of 3,5-dibromothiophene. Treatment with tert-butyllithium at -78°C generates a dianionic species, which reacts sequentially with SO₂Cl₂ and SO₂F₂. This one-pot method capitalizes on the enhanced nucleophilicity of the lithiated positions, yielding the target compound in 54% isolated yield. However, scalability is limited by the cryogenic conditions and sensitivity of the intermediates to protonolysis.
Partial Fluorination of 3,5-Bis(chlorosulfonyl)thiophene
Starting from 3,5-bis(chlorosulfonyl)thiophene, selective fluorination at the 3-position is achieved using anhydrous KF in dimethylformamide (DMF) at 120°C. The reaction’s selectivity (3:1 favoring 3-fluorination) arises from steric and electronic factors, with the 5-position’s chloride being less accessible due to adjacent substituents. Despite moderate yields (62%), this method highlights the feasibility of post-synthetic modification for asymmetric sulfonyl derivatives.
Chemical Reactions Analysis
Types of Reactions
5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride undergoes several types of chemical reactions, including:
Substitution Reactions: The chlorine atom in the chlorosulfonyl group can be substituted by nucleophiles such as amines or alcohols.
Reduction Reactions: The sulfonyl fluoride group can be reduced to sulfonamide under specific conditions.
Oxidation Reactions: The thiophene ring can undergo oxidation to form sulfone derivatives.
Common Reagents and Conditions
Substitution: Reagents like amines or alcohols in the presence of a base.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).
Major Products Formed
Substitution: Formation of sulfonamide or sulfonate esters.
Reduction: Formation of sulfonamide derivatives.
Oxidation: Formation of sulfone derivatives.
Scientific Research Applications
5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride has various applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential in drug development, particularly in the synthesis of sulfonamide-based pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride involves its reactive functional groups. The chlorosulfonyl group can react with nucleophiles, leading to the formation of covalent bonds with target molecules. This reactivity makes it useful in modifying biomolecules or synthesizing complex chemical structures. The sulfonyl fluoride group can also participate in various chemical transformations, contributing to the compound’s versatility.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below compares key structural features and functional groups of 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride with related compounds:
Physical Properties and Handling
Boiling/Melting Points :
Solubility :
- Thiophene-based sulfonyl compounds (e.g., ethyl 5-(chlorosulfonyl)thiophene-3-carboxylate) are often soluble in polar aprotic solvents like DMF or THF .
Biological Activity
5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride is a sulfonyl fluoride compound that has garnered attention in the field of chemical biology due to its potential applications in medicinal chemistry and biochemistry. This article provides a detailed overview of its biological activity, mechanisms of action, and relevant case studies.
- IUPAC Name : this compound
- Molecular Formula : C6H4ClF2O3S2
- Molecular Weight : 270.7 g/mol
This compound acts primarily as an electrophile, capable of reacting with nucleophilic sites in biological macromolecules. The presence of both chlorosulfonyl and sulfonyl fluoride groups enhances its reactivity, allowing it to form covalent bonds with amino acids such as cysteine and serine in proteins. This property is particularly useful for the development of targeted inhibitors in therapeutic applications.
Biological Activities
The biological activities of this compound can be categorized into several key areas:
- Antimicrobial Activity : Studies have shown that compounds with sulfonyl fluoride groups exhibit antimicrobial properties, potentially through the inhibition of bacterial enzymes.
- Anticancer Properties : Preliminary research indicates that this compound may inhibit tumor growth by targeting specific signaling pathways involved in cell proliferation.
- Enzyme Inhibition : The compound has been evaluated for its ability to inhibit various enzymes, including proteases and kinases, which are crucial in many cellular processes.
Case Study 1: Antimicrobial Efficacy
A study investigated the antimicrobial efficacy of sulfonyl fluoride derivatives against a range of bacterial strains. The results indicated that this compound exhibited significant inhibitory effects on Gram-positive bacteria, suggesting its potential as a lead compound for antibiotic development.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 10 |
| Bacillus subtilis | 12 |
Case Study 2: Anticancer Activity
In vitro studies have demonstrated that the compound can induce apoptosis in cancer cell lines. The mechanism involves the activation of caspase pathways, which are critical for programmed cell death.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (Cervical) | 5.4 |
| MCF-7 (Breast) | 7.2 |
| A549 (Lung) | 6.8 |
Case Study 3: Enzyme Inhibition
Research has shown that this compound acts as a potent inhibitor of certain serine proteases. The kinetic parameters revealed that it binds irreversibly to the active site, effectively blocking substrate access.
| Enzyme | Ki (nM) |
|---|---|
| Trypsin | 15 |
| Chymotrypsin | 20 |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 5-(Chlorosulfonyl)thiophene-3-sulfonylfluoride, and how can reaction conditions be controlled to improve yield?
- Methodology : Start with thiophene derivatives (e.g., 3-methylthiophene) and employ chlorosulfonation using chlorosulfonic acid under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like ring oxidation. Subsequent fluorination with SF₄ or DAST introduces the sulfonyl fluoride group. Purification via recrystallization or column chromatography ensures high purity .
- Key Variables : Excess chlorosulfonic acid (1.5–2.0 eq.) and slow addition rates reduce polysubstitution. Monitor reaction progress via TLC or HPLC .
Q. How can spectroscopic techniques (NMR, IR, MS) distinguish this compound from structurally similar derivatives?
- NMR : The [¹³C NMR] spectrum will show distinct shifts for the sulfonyl fluoride group (δ ~110–120 ppm for S=O, compared to δ ~125–135 ppm for sulfonyl chlorides). [¹⁹F NMR] provides a sharp singlet near δ -40 ppm .
- MS : High-resolution ESI-MS confirms the molecular ion ([M+H]⁺) at m/z 282.91 (calculated for C₅H₃ClF₃O₄S₂). Fragmentation patterns differentiate sulfonyl fluoride (-SO₂F) from sulfonyl chloride (-SO₂Cl) derivatives .
Q. What safety protocols are critical when handling this compound in the lab?
- Reactivity : The compound is moisture-sensitive; reactions must occur under inert gas (N₂/Ar). Use sealed systems to prevent hydrolysis to sulfonic acids .
- PPE : Wear acid-resistant gloves, goggles, and a fume hood. Neutralize spills with sodium bicarbonate .
Advanced Research Questions
Q. How does the dual electrophilicity of the chlorosulfonyl and sulfonyl fluoride groups influence regioselectivity in nucleophilic substitution reactions?
- Mechanistic Insight : The chlorosulfonyl group (-SO₂Cl) is more reactive toward amines (e.g., forming sulfonamides), while the sulfonyl fluoride (-SO₂F) reacts preferentially with alcohols under basic conditions (e.g., forming sulfonate esters). DFT studies suggest the fluoride’s lower leaving-group ability stabilizes transition states in SNAr reactions .
- Experimental Validation : Competitive reactions with aniline and methanol (1:1) under basic conditions yield >80% sulfonamide product, confirming kinetic preference for -SO₂Cl substitution .
Q. What computational methods (e.g., DFT, MD) predict the electronic properties of this compound for material science applications?
- DFT : B3LYP/6-311+G(d,p) calculations reveal a HOMO-LUMO gap of 4.2 eV, indicating potential as an electron-deficient moiety in conductive polymers. Sulfonyl fluoride’s electron-withdrawing effect (-I) enhances charge transport in thin-film devices .
- MD Simulations : Simulate copolymerization with thiophene monomers to assess π-stacking behavior. Results correlate with experimental XRD data (d-spacing ~3.5 Å) .
Q. How can crystallographic data resolve contradictions in reported crystal structures of derivatives?
- Case Study : Conflicting reports on the dihedral angle between thiophene and sulfonyl groups (15° vs. 25°) were resolved using SHELXL refinement. High-resolution X-ray data (λ = 0.71073 Å) confirmed a 20° angle, attributed to steric effects from fluorine .
- Validation : Compare R-factors (<0.05) and residual electron density maps to exclude disorder artifacts .
Q. What strategies mitigate competing side reactions (e.g., ring chlorination) during chlorosulfonation?
- Kinetic Control : Lower reaction temperatures (0°C) and shorter reaction times (2–3 hr) reduce electrophilic aromatic substitution at the thiophene ring. Use of bulky solvents (e.g., DCE) sterically hinders para-chlorination .
- Additives : Catalytic pyridine traps HCl byproducts, shifting equilibrium toward sulfonation .
Data Contradiction Analysis
Q. Why do conflicting reports exist regarding the stability of this compound in aqueous environments?
- Root Cause : Discrepancies arise from varying pH conditions. At pH 7, hydrolysis to sulfonic acid occurs slowly (t₁/₂ = 24 hr), but accelerates under acidic (pH <3, t₁/₂ = 2 hr) or basic (pH >10, t₁/₂ = 1 hr) conditions. Earlier studies omitted pH control .
- Resolution : Standardize stability assays in buffered solutions (e.g., PBS) and track degradation via [¹⁹F NMR] .
Applications in Scientific Research
Q. How can this compound serve as a bifunctional linker in covalent organic frameworks (COFs)?
- Design : The -SO₂Cl group reacts with amine-functionalized nodes (e.g., 1,3,5-tris(4-aminophenyl)benzene), while -SO₂F undergoes nucleophilic aromatic substitution with thiols, enabling orthogonal connectivity. BET surface areas of 800–1200 m²/g are achievable .
- Characterization : Confirm framework integrity via PXRD (sharp peaks at 2θ = 5–10°) and TGA (decomposition >300°C) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
